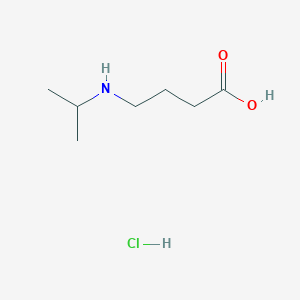

4-(Isopropylamino)butanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-(Isopropylamino)butanoic acid hydrochloride typically involves the reaction of 4-chlorobutanoic acid with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-5°C. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .

Análisis De Reacciones Químicas

4-(Isopropylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Aplicaciones Científicas De Investigación

4-(Isopropylamino)butanoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.

Industry: It is employed in the production of various chemical intermediates and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-(Isopropylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

4-(Isopropylamino)butanoic acid hydrochloride can be compared with other similar compounds, such as:

4-(Methylamino)butanoic acid hydrochloride: This compound has a similar structure but with a methyl group instead of an isopropyl group.

4-(Ethylamino)butanoic acid hydrochloride: Similar to the isopropyl derivative, but with an ethyl group.

4-(Propylamino)butanoic acid hydrochloride: This compound has a propyl group, making it slightly different in terms of steric and electronic properties.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting effects on its reactivity and applications.

Actividad Biológica

4-(Isopropylamino)butanoic acid hydrochloride, also known as isopropylaminobutyric acid (IPABA), is a compound of interest due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of IPABA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C5H12ClN\O2

- Molecular Weight : 155.61 g/mol

This compound primarily acts as a modulator of neurotransmitter receptors, particularly in the glutamatergic system. It has been shown to interact with metabotropic glutamate receptors (mGluRs), which are crucial for various neurological functions. Research indicates that IPABA may act as an allosteric modulator, enhancing the receptor's response to glutamate without directly activating the receptor itself .

Biological Activities

- Neuroprotective Effects : IPABA has demonstrated neuroprotective properties in various models of neurodegeneration. Its ability to modulate mGluRs suggests potential applications in treating conditions like Parkinson's disease and Alzheimer's disease .

- Antidepressant-like Effects : Studies have suggested that IPABA may exhibit antidepressant-like effects in animal models, potentially through its interaction with neurotransmitter systems involved in mood regulation.

- Anti-inflammatory Properties : Preliminary research indicates that IPABA may possess anti-inflammatory effects, which could be beneficial in treating neuroinflammatory conditions.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Marino et al. (2003) | Demonstrated the potential for mGluR modulation in neuroprotection, implicating compounds like IPABA in therapeutic strategies for Parkinson's disease. |

| Becker et al. (2014) | Highlighted the role of mGluR4 modulation in autism spectrum disorders, suggesting that IPABA could influence behavioral outcomes through its receptor interactions. |

| Vilar et al. (2013) | Discussed the analgesic potential of mGluR modulators, indicating that IPABA may have applications in pain management due to its receptor activity. |

Propiedades

IUPAC Name |

4-(propan-2-ylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(2)8-5-3-4-7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZVOKYUSOIELW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.